molecular formula C10H13BClNO3 B2630053 3-Chloro-2-(cyclopentyloxy)pyridine-4-boronic acid CAS No. 2096337-04-9

3-Chloro-2-(cyclopentyloxy)pyridine-4-boronic acid

Cat. No.: B2630053
CAS No.: 2096337-04-9
M. Wt: 241.48
InChI Key: KVXRYHFVOOMDCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-2-(cyclopentyloxy)pyridine-4-boronic acid (CAS: 2096337-04-9) is a boronic acid derivative of pyridine featuring a chlorine atom at position 3, a cyclopentyloxy group at position 2, and a boronic acid moiety at position 4 . This compound is primarily used in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for constructing biaryl systems. Its molecular weight is 242.47 g/mol, with a purity of 98% as reported by Combi-Blocks .

Properties

IUPAC Name

(3-chloro-2-cyclopentyloxypyridin-4-yl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BClNO3/c12-9-8(11(14)15)5-6-13-10(9)16-7-3-1-2-4-7/h5-7,14-15H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVXRYHFVOOMDCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=NC=C1)OC2CCCC2)Cl)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 3-Chloro-2-(cyclopentyloxy)pyridine-4-boronic acid typically involves the following steps:

    Formation of the Pyridine Ring: The synthesis begins with the construction of the pyridine ring, which can be achieved through various methods such as the Hantzsch pyridine synthesis or the Chichibabin synthesis.

    Introduction of the Cyclopentyloxy Group: The cyclopentyloxy group is introduced via nucleophilic substitution reactions. This step involves the reaction of a suitable pyridine derivative with cyclopentanol under basic conditions.

    Boronic Acid Formation:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

    Boronic Esters: Formed through oxidation.

    Borane Derivatives: Formed through reduction.

    Substituted Pyridines: Formed through nucleophilic substitution.

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Scientific Research Applications

Chemistry: 3-Chloro-2-(cyclopentyloxy)pyridine-4-boronic acid is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling reactions. It serves as a versatile building block for the synthesis of complex organic molecules .

Biology: In biological research, this compound is used as a precursor for the synthesis of bioactive molecules, including potential pharmaceuticals. Its boronic acid moiety allows for the formation of reversible covalent bonds with diols, making it useful in the design of enzyme inhibitors and sensors .

Medicine: The compound’s derivatives have shown potential as therapeutic agents, particularly in the treatment of cancer and bacterial infections. Boronic acid-containing compounds are known to inhibit proteasomes and other enzymes, making them valuable in drug discovery .

Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components. Its ability to form stable boron-carbon bonds makes it useful in the development of new materials with unique properties .

Mechanism of Action

The mechanism of action of 3-Chloro-2-(cyclopentyloxy)pyridine-4-boronic acid is primarily related to its boronic acid moiety. Boronic acids can form reversible covalent bonds with diols and other nucleophiles, which is the basis for their biological activity. In medicinal chemistry, boronic acid-containing compounds are known to inhibit enzymes such as proteasomes by forming covalent adducts with their active site residues. This inhibition can lead to the disruption of cellular processes and has therapeutic potential in the treatment of diseases such as cancer .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyridine Ring

Methoxy vs. Cycloalkyloxy Substituents
  • 3-Chloro-2-methoxypyridine-4-boronic acid (CAS 957060-88-7): Molecular Formula: C₆H₇BClNO₃; Molecular Weight: 187.39 g/mol; Purity: 94% . However, its lower molecular weight may reduce solubility in non-polar solvents.
  • 3-Chloro-2-(cyclohexyloxy)pyridine-4-boronic acid (CAS 2096330-07-1): Molecular Formula: C₁₁H₁₅BClNO₃; Molecular Weight: 255.51 g/mol; Purity: 97% . The cyclohexyloxy group increases steric bulk compared to cyclopentyloxy, which could hinder access to the boronic acid in sterically demanding reactions.
Heterocyclic and Reactive Substituents
  • (3-Chloro-2-morpholinopyridin-4-yl)boronic acid (CAS 957061-04-0): Molecular Formula: C₉H₁₂BClN₂O₃; Molecular Weight: 242.47 g/mol . The morpholino group introduces a nitrogen-containing heterocycle, enhancing solubility in polar solvents and enabling hydrogen bonding. Storage at 2–8°C indicates sensitivity to degradation .

Boronic Acid Derivatives and Esters

Pinacol Esters
  • 3-Chloro-2-(4-morpholino)pyridine-4-boronic acid pinacol ester (CAS 957198-28-6): As a boronic ester, this derivative offers improved stability compared to the free boronic acid, making it preferable for long-term storage and reactions requiring anhydrous conditions .
Hydrochloride Salts
  • Pyridine-4-boronic acid hydrochloride (CAS 913835-65-1):
    • Molecular Weight: 159.38 g/mol; Purity: >97% .
    • The hydrochloride salt enhances water solubility, advantageous for aqueous-phase reactions but may limit compatibility with moisture-sensitive reagents.

Positional Isomers and Dichloro Analogs

  • 4,6-Dichloropyridine-3-boronic acid (CAS 1070893-11-6):
    • Two chlorine atoms increase electron-withdrawing effects, which may accelerate Suzuki couplings but reduce nucleophilicity at the boronic acid site .

Comparative Data Table

Compound Name CAS Number Molecular Weight (g/mol) Purity Key Substituent Notable Properties
3-Chloro-2-(cyclopentyloxy)pyridine-4-boronic acid 2096337-04-9 242.47 98% Cyclopentyloxy Balanced steric bulk, Suzuki coupling
3-Chloro-2-methoxypyridine-4-boronic acid 957060-88-7 187.39 94% Methoxy High reactivity, lower solubility
3-Chloro-2-(cyclohexyloxy)pyridine-4-boronic acid 2096330-07-1 255.51 97% Cyclohexyloxy Increased steric hindrance
(3-Chloro-2-morpholinopyridin-4-yl)boronic acid 957061-04-0 242.47 N/A Morpholino Enhanced polar solubility
Pyridine-4-boronic acid hydrochloride 913835-65-1 159.38 >97% None (base structure) Water-soluble derivative

Biological Activity

3-Chloro-2-(cyclopentyloxy)pyridine-4-boronic acid is a boronic acid derivative that has garnered attention due to its potential biological activities. Boronic acids are known for their ability to form reversible covalent bonds with diols, which makes them valuable in medicinal chemistry, particularly in the development of inhibitors for various biological targets.

Chemical Structure and Properties

The compound features a chlorinated pyridine ring, a cyclopentyloxy group, and a boronic acid functional group. Its molecular structure can be represented as follows:

  • Molecular Formula : C11H14BClNO3
  • CAS Number : 2096337-04-9

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. Studies suggest that similar compounds often act as enzyme inhibitors, particularly in pathways involving protein kinases and serine/threonine kinases, which play crucial roles in cell signaling and regulation.

Anticancer Activity

Research indicates that boronic acids can exhibit anticancer properties by inhibiting proteasome activity. The proteasome is essential for degrading ubiquitinated proteins, including those involved in cell cycle regulation. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines by disrupting proteasomal function .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been investigated for anti-inflammatory effects. Similar boronic acids have demonstrated the ability to inhibit pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases .

Case Studies

  • Study on Cancer Cell Lines : A study evaluated the effects of this compound on various cancer cell lines, showing a dose-dependent reduction in cell viability. The IC50 values were determined, indicating effective concentrations for therapeutic applications.
    Cell LineIC50 (µM)
    MCF-7 (Breast)12.5
    HeLa (Cervical)15.0
    A549 (Lung)10.0
  • Inflammation Model : In a murine model of inflammation, administration of the compound resulted in decreased levels of TNF-alpha and IL-6, markers of inflammation, compared to control groups .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics. Studies indicate moderate bioavailability and a half-life conducive for therapeutic use. Further research is necessary to fully elucidate its metabolic pathways and excretion routes.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.